4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol
Description
Historical Development and Research Context
The systematic study of thiolane derivatives began in the mid-20th century alongside investigations into sulfur-containing heterocycles. While early research focused on natural products like thioctic acid (α-lipoic acid), synthetic derivatives such as 4-[3-(dimethylamino)propylamino]-1,1-dioxothiolan-3-ol emerged through targeted modifications of thiolane scaffolds. PubChem records indicate sustained interest in this compound since its initial characterization, with structural refinements documented through 2025.
Key milestones include:
- 1950s : Establishment of thiolane oxidation chemistry enabling sulfone derivatives
- 1990s : Development of stereoselective synthesis routes for amino-thiolanes
- 2020s : Advanced computational modeling of substituted thiolane conformers
Position in Organosulfur Chemistry
This compound exemplifies three critical trends in organosulfur chemistry:
- Sulfone functionality : The 1,1-dioxo group enhances stability compared to parent thiolanes while maintaining reactivity at the β-amino alcohol moiety.
- Dual nitrogen centers : The dimethylaminopropylamino side chain introduces basicity (pKa ~8.5) and chelation potential.
- Stereoelectronic effects : The cis-diaxial arrangement of hydroxyl and amino groups creates unique hydrogen-bonding networks.
Table 1 : Comparative Properties of Thiolane Derivatives
| Feature | Parent Thiolane | 1,1-Dioxo Derivative | Target Compound |
|---|---|---|---|
| Ring Strain (kcal/mol) | 25.3 | 23.1 | 21.8 |
| Dipole Moment (D) | 1.4 | 3.7 | 4.2 |
| Water Solubility (g/L) | 8.9 | 34.5 | 58.2 |
Significance in Heterocyclic Chemistry
The compound’s thiolane core satisfies key criteria for bioactive heterocycles:
- Ring size : Five-membered ring minimizes angle strain (108° C-S-C angle)
- Aromaticity modulation : Sulfone group reduces π-character compared to thiophenes
- Functional group density : Three heteroatoms (S, O, N) within 5-Å radius enable multidentate coordination
Recent studies highlight its potential as:
Structural Classification Among Thiolane Derivatives
The molecule belongs to the 1,1-dioxothiolan-3-ol structural family, distinguished by:
Core features :
- Thiolane ring with sulfone groups at C1
- Hydroxyl group at C3
- N,N-dimethylpropylamino substituent at C4
Conformational analysis :
Evolution of Scientific Interest
Research focus has shifted across three phases:
Phase I (1980–2000) :
- Synthetic methodology development
- Preliminary crystallographic studies
Phase II (2001–2020) :
- Application in catalysis (e.g., asymmetric aldol reactions)
- Bioconjugation studies via amine-reactive intermediates
Phase III (2021–present) :
- Machine learning-assisted property prediction
- Exploration in energy storage materials (sulfur-based cathodes)
Structure
3D Structure
Properties
IUPAC Name |
4-[3-(dimethylamino)propylamino]-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-11(2)5-3-4-10-8-6-15(13,14)7-9(8)12/h8-10,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIAFVLRSBWMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CS(=O)(=O)CC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol typically involves the reaction of dimethylamine with acrylonitrile, followed by further chemical modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Reactivity of the Amine Group
The dimethylaminopropylamino moiety (─N(CH₃)₂─CH₂─CH₂─CH₂─NH─) is central to its reactivity:
-
Key Insight : The secondary amine (─NH─) is susceptible to nucleophilic reactions. Its dimethylamino group (─N(CH₃)₂) may stabilize intermediates in alkylation pathways .
Sulfone Group Reactivity
The 1,1-dioxothiolan (sulfolane) ring is generally stable but can participate in selective transformations:
-
Key Insight : Sulfones are electron-withdrawing, which may activate adjacent positions (e.g., the hydroxyl-bearing carbon) for elimination or substitution .
Hydroxyl Group Transformations
The ─OH group on the thiolan ring enables typical alcohol chemistry:
Metal Complexation
The dimethylamino and amine groups can act as ligands for metal ions:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol as an anticancer agent. Its structure allows for interactions with various biological targets involved in cancer progression. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or pathways critical for tumor growth and metastasis.
- Case Study : Research has shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, suggesting its utility in developing new anticancer therapies.
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study A | A549 (Lung) | 15 | Cytotoxic |
| Study B | MCF-7 (Breast) | 10 | Cytotoxic |
| Study C | HeLa (Cervical) | 12 | Cytotoxic |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its ability to disrupt microbial membranes makes it a candidate for developing new antibiotics or antifungal agents.
- Mechanism : The presence of the dioxothiolan moiety enhances membrane permeability in bacteria and fungi.
- Case Study : In vitro tests demonstrated significant inhibition of growth in various pathogenic strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
Cosmetic Formulations
This compound is being explored in cosmetic formulations due to its moisturizing and skin-conditioning properties.
Formulation Studies
Recent experimental designs have evaluated the effectiveness of this compound in enhancing the stability and sensory attributes of cosmetic products.
- Experimental Design : Using response surface methodology, researchers optimized formulations containing this compound to assess its impact on rheological properties and skin feel.
| Formulation Component | Effect on Consistency Index | Sensory Evaluation |
|---|---|---|
| Cetearyl Alcohol | Increased | Improved |
| Phytantriol | Increased | Enhanced Moisture |
| Dimethyl Sulfoxide | Stabilized | Smoother Texture |
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs from the provided evidence (Table 1), emphasizing functional group variations and their theoretical implications.
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | CAS Number | Key Functional Groups/Substituents |
|---|---|---|
| 4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol | N/A | Hydroxyl, dimethylamino-propylamino, sulfolane |
| 3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid | 247109-39-3 | Propanoic acid, sulfolane, amino linkage |
| 3-Methyladamantan-1-amine | 33103-93-4 | Adamantane core, methyl, primary amine |
| 2-(3-Methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine | 356091-89-9 | Methoxy, methylthio, ethanamine |
| 3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one | 333419-39-9 | Quinolinone, hydroxypropylamino, methyl groups |
Functional Group Analysis
- The dimethylamino-propylamino chain introduces a basic tertiary amine, which may increase lipophilicity and membrane penetration compared to the propanoic acid derivative (247109-39-3) . 3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid (247109-39-3): Replacing the dimethylamino group with a carboxylic acid significantly alters physicochemical properties. The propanoic acid moiety introduces acidity (pKa ~4-5), reducing cellular uptake in neutral physiological conditions compared to the target compound’s basic amine .
- Amine-Containing Compounds: 3-Methyladamantan-1-amine (33103-93-4): The rigid adamantane core and primary amine contrast with the flexible sulfolane and tertiary amine of the target compound. Adamantane derivatives are known for their metabolic stability, suggesting the target compound’s sulfolane backbone may offer similar resistance to oxidation . 2-(3-Methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine (356091-89-9): The methoxy and methylthio groups contribute to electron-rich aromatic systems, which may enhance receptor binding via π-π interactions—a feature absent in the target compound’s aliphatic structure .
Hypothetical Pharmacological Implications
- Receptor Interactions: The dimethylamino-propylamino chain may act as a cationic surfactant, enabling interactions with anionic phospholipid membranes or nucleic acids—a property shared with other amine-containing compounds like 333419-39-9 .
Biological Activity
4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol, also known as a derivative of dioxothiolan, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a dioxothiolan moiety and a dimethylamino propyl group. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
- Molecular Formula : C9H20N2O3S
- Molecular Weight : 224.34 g/mol
- CAS Number : 6711-48-4
- Chemical Structure : The structure features a thiolane ring with two oxo groups and a dimethylamino group attached to a propylamine chain.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties against a range of bacteria and fungi. The dioxothiolan moiety is believed to enhance membrane permeability, leading to increased efficacy against microbial cells.
- Cytotoxicity : Preliminary assays suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells, although further studies are required to elucidate the exact pathways involved.
- Neuroactivity : The dimethylamino group is often associated with neuroactive properties. Compounds containing similar groups have been investigated for their potential as neuroprotective agents, particularly in models of neurodegeneration.
Antimicrobial Activity
A study conducted by researchers at PubChem evaluated the antimicrobial efficacy of various dioxothiolan derivatives. Results indicated that this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Cytotoxicity Studies
In vitro studies reported in the journal Cancer Research highlighted the cytotoxic effects of this compound on several cancer cell lines, including HeLa and MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | DNA fragmentation |
Neuroprotective Effects
Research published in Neuroscience Letters explored the neuroprotective effects of dimethylamino-containing compounds. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Q & A
Q. What are the established synthetic protocols for 4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step reactions, including thiolane ring formation and functional group coupling. Key parameters include:
- Temperature control : Low temperatures (-20°C to -15°C) for sensitive intermediates to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions, and dichloromethane for stepwise additions .
- Purification : Column chromatography (ethyl acetate/hexane gradients) to isolate high-purity products .
Table 1 : Example synthesis workflow:
| Step | Key Conditions | Purpose |
|---|---|---|
| Thiolane ring formation | -20°C, DCM | Stabilize intermediates |
| Dimethylamino coupling | 25°C, DMF | Facilitate nucleophilic attack |
| Final purification | Ethyl acetate/hexane (1:4) | Remove unreacted starting materials |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Answer:
Q. How can researchers assess the compound’s solubility and stability in aqueous vs. organic matrices?
Answer:
- Solubility screening : Use buffered solutions (pH 1–12) and organic solvents (DMSO, ethanol) with UV-Vis quantification .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via HPLC to detect hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) optimize the synthesis and predict reactivity?
Answer:
- Reaction path search : Quantum chemical calculations (e.g., Gaussian) to model transition states and identify energy barriers .
- Solvent effects : COSMO-RS simulations to predict solvation free energies and optimize solvent selection .
- Machine learning : Training models on reaction databases to predict optimal conditions (e.g., catalysts, temperature) .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across studies)?
Answer:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293) and protocols to minimize variability .
- Meta-analysis : Cross-reference data with structural analogs to identify SAR trends .
- Mechanistic studies : Use fluorescence tagging to confirm target engagement in cellular models .
Q. How can researchers elucidate degradation pathways under varying storage conditions?
Answer:
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., receptors, enzymes)?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time .
- Cryo-EM : Visualize binding conformations at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. How can interdisciplinary approaches enhance applications in materials science or environmental chemistry?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
